3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide
Overview
Description
3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the reaction of 4-methylbenzenethiol with chloroacetic acid to form 4-(4-methylphenyl)thiazole-2-carboxylic acid. This intermediate is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the trifluoromethyl groups or the thiazole ring.
Substitution: : Nucleophilic substitution reactions can occur at the thiazole ring or the amide group.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed
Oxidation: : Thiazole-2-sulfoxide or thiazole-2-sulfone.
Reduction: : Reduced trifluoromethyl derivatives or reduced thiazole derivatives.
Substitution: : Substituted thiazole or amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.
Medicine
In the pharmaceutical industry, this compound may serve as a lead compound for drug development. Its unique structure can be modified to create new therapeutic agents.
Industry
In the agrochemical industry, derivatives of this compound can be used to develop new pesticides or herbicides.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to more effective therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)thiazole-2-carboxylic acid: : A precursor in the synthesis of the target compound.
Trifluoromethylated thiazoles: : Other thiazole derivatives with trifluoromethyl groups.
Trifluoromethylated amides: : Amides with trifluoromethyl groups similar to the target compound.
Uniqueness
The presence of two trifluoromethyl groups and the specific substitution pattern on the thiazole ring make this compound unique compared to similar compounds. These features contribute to its enhanced chemical stability and reactivity.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(trifluoromethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2OS/c1-7-2-4-8(5-3-7)9-6-24-12(21-9)22-11(23)10(13(15,16)17)14(18,19)20/h2-6,10H,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPPZEZVHXZLGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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